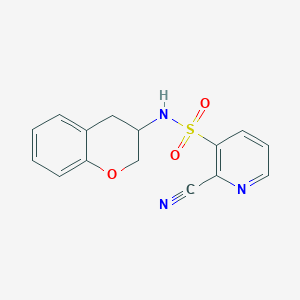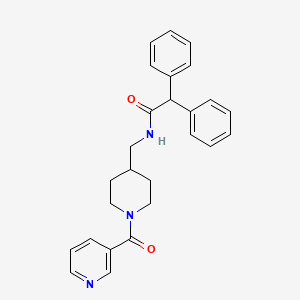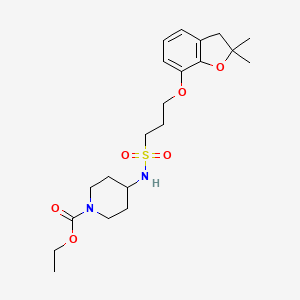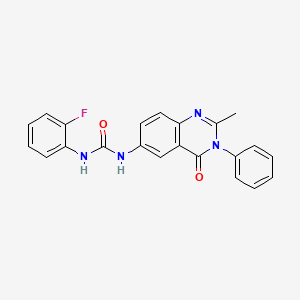![molecular formula C16H20N2O4 B2433119 N-[cyano(3,4,5-trimethoxyphenyl)methyl]cyclobutanecarboxamide CAS No. 1311638-51-3](/img/structure/B2433119.png)
N-[cyano(3,4,5-trimethoxyphenyl)methyl]cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[cyano(3,4,5-trimethoxyphenyl)methyl]cyclobutanecarboxamide: is a synthetic compound characterized by the presence of a cyano group, a trimethoxyphenyl moiety, and a cyclobutanecarboxamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[cyano(3,4,5-trimethoxyphenyl)methyl]cyclobutanecarboxamide typically involves the reaction of 3,4,5-trimethoxybenzyl cyanide with cyclobutanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-[cyano(3,4,5-trimethoxyphenyl)methyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: N-[cyano(3,4,5-trimethoxyphenyl)methyl]cyclobutanecarboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine: The compound’s trimethoxyphenyl moiety is known for its bioactivity. It has been investigated for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization, a key process in cell division. Additionally, it may exhibit anti-inflammatory and anti-microbial properties.
Industry: In the materials science field, this compound can be used in the development of new polymers and advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of N-[cyano(3,4,5-trimethoxyphenyl)methyl]cyclobutanecarboxamide in biological systems involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound inhibits its polymerization, thereby disrupting the formation of microtubules essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the trimethoxyphenyl moiety may interact with other cellular proteins, contributing to its overall bioactivity.
Comparaison Avec Des Composés Similaires
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of genital warts and exhibits similar mechanisms of action.
Combretastatin: A potent microtubule-targeting agent with anti-cancer properties.
Uniqueness: N-[cyano(3,4,5-trimethoxyphenyl)methyl]cyclobutanecarboxamide is unique due to its combination of a cyano group, a trimethoxyphenyl moiety, and a cyclobutanecarboxamide structure. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
N-[cyano-(3,4,5-trimethoxyphenyl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-20-13-7-11(8-14(21-2)15(13)22-3)12(9-17)18-16(19)10-5-4-6-10/h7-8,10,12H,4-6H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSVYUZGGAGDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C#N)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2433037.png)

![3-(3-BROMOPHENYL)-N-(3-METHYLBUTYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2433039.png)
![1-(Phenyl[3-(trifluoromethyl)phenyl]methyl)-1,4-diazepane](/img/structure/B2433040.png)
![N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2433041.png)


![Tert-butyl N-[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate](/img/structure/B2433046.png)


![(2E)-1-(2,5-dichlorothiophen-3-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one](/img/structure/B2433050.png)
![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridin-2-one](/img/structure/B2433053.png)
![11,11-Difluoropentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-one](/img/structure/B2433057.png)

